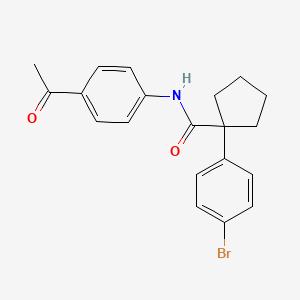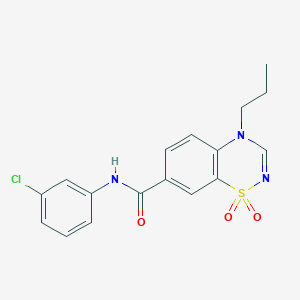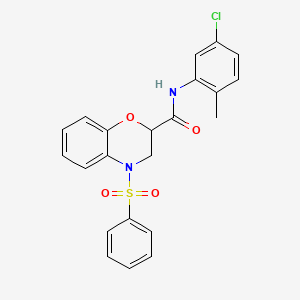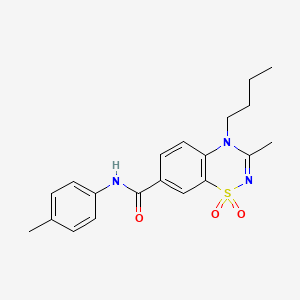![molecular formula C19H27N3O4 B11233349 methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B11233349.png)
methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound with a unique structure that includes a cycloheptapyridazine ring fused with a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps. The starting materials often include cycloheptapyridazine derivatives and piperidine derivatives. The key steps in the synthesis may involve:
Formation of the cycloheptapyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the compound to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolins: These compounds share a similar hexahydro structure but differ in the specific ring systems and functional groups.
Indole Derivatives: Indole derivatives are another class of compounds with significant biological activity, though they have a different core structure.
Uniqueness
Methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate is unique due to its specific combination of a cycloheptapyridazine ring fused with a piperidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H27N3O4 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
methyl 2-[1-[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C19H27N3O4/c1-26-19(25)11-14-7-9-21(10-8-14)18(24)13-22-17(23)12-15-5-3-2-4-6-16(15)20-22/h12,14H,2-11,13H2,1H3 |
Clave InChI |
ZBDRGNCSIDCYDB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CCN(CC1)C(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11233273.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B11233274.png)
![N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11233286.png)
![2-(benzylsulfanyl)-7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11233296.png)
![N-butan-2-yl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11233309.png)
![ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B11233322.png)


![Methyl 3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11233335.png)
![2-(3,5-Difluorobenzyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11233348.png)

![N-(2,3-dimethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11233363.png)

![N-(3-acetylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11233377.png)
